(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
This compound features a benzodioxole moiety, a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorophenyl group, and a Z-configured acrylamide linker. The Z-configuration of the acrylamide may influence steric interactions with biological targets, such as kinases or proteases .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-13-4-2-1-3-12(13)17-21-22-18(26-17)20-16(23)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H,20,22,23)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUSOOUGRRYVMW-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiadiazole moieties. The synthetic route can be optimized for yield and purity using various acylating agents and reaction conditions.
Biological Activity Overview
Research indicates that compounds containing benzodioxole and thiadiazole moieties exhibit a range of biological activities including:
- Anticancer Activity : Compounds similar to this compound have been shown to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound is likely to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Antimicrobial Activity : Similar benzodioxole derivatives have demonstrated effectiveness against various microbial strains.
Anticancer Activity
A study evaluated the cytotoxic effects of benzodioxole derivatives on HeLa cervical carcinoma cells. The results indicated that the synthesized compounds showed significant inhibition of cell growth at higher concentrations. Table 1 summarizes the cytotoxicity data:
| Compound | Concentration (mM) | CC50 (µM) |
|---|---|---|
| 3e | 0.1 | 219 |
| 3d | 0.5 | 350 |
| 4e | 1.0 | 300 |
The most cytotoxic compound was identified as 3e , which exhibited a CC50 value of 219 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The inhibition of COX enzymes was evaluated for several benzodioxole-containing compounds. The following IC50 values were observed:
| Compound | IC50 COX1 (µM) | IC50 COX2 (µM) |
|---|---|---|
| 3a | 1.45 | 3.34 |
| 4a | 12.32 | 14.34 |
| 4f | 0.725 | Not specified |
Compounds with halogen substitutions showed better activity against COX enzymes compared to those without .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds related to this compound. A series of thiazolyl pyrazoline derivatives linked to benzodioxole were tested against various pathogens, showing promising results in terms of minimum inhibitory concentration (MIC) values.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit COX enzymes by binding to their active sites, thereby blocking substrate access and reducing inflammatory responses.
- Cell Cycle Interference : It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Key Observations :
- Linker Variations: The Z-acrylamide in the target compound contrasts with the dimethylamino-acryloyl group in 4g/4h, which introduces basicity and alters charge distribution .
- Heterocyclic Moieties : The benzodioxole group in the target compound may confer metabolic stability over furan-based analogs like Z-2a, which are prone to oxidation .
Critical Differences :
- The target compound’s Z-configuration may require stereoselective synthesis, such as using Z-retaining coupling agents (e.g., EDC/HOBt in DMF) , whereas 4g/4h employ non-stereospecific acryloylation.
2.3 Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 4g (mp 200°C) suggest high thermal stability due to aromatic stacking .
- Solubility : The benzodioxole group may improve lipid solubility compared to polar groups (e.g., carbamothioylhydrazinyl in Z-2a) .
- Spectroscopic Data : IR stretches for C=O (1690–1638 cm⁻¹) in 4g/4h align with the target compound’s acrylamide carbonyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
